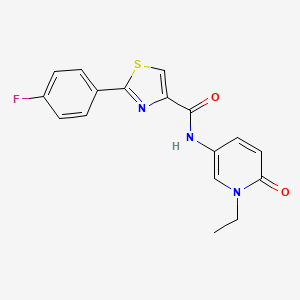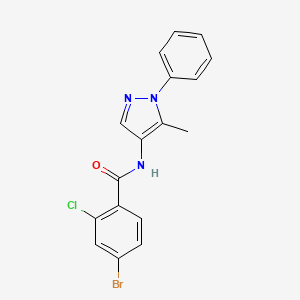
4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the pyrazole family of compounds, which are known for their diverse range of biological activities. In
Wirkmechanismus
The mechanism of action of 4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This may lead to the death of cancer cells and other diseased cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop effective drugs based on this compound.
Zukünftige Richtungen
There are many future directions for the study of 4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for drug development. Finally, more research is needed to explore the potential advantages and limitations of using this compound in lab experiments.
Synthesemethoden
The synthesis of 4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide involves the reaction between 4-bromo-2-chlorobenzoyl chloride and 5-methyl-1-phenylpyrazole-4-carboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is then purified using standard techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity, particularly against breast cancer cells. In addition, it has also been studied for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-N-(5-methyl-1-phenylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3O/c1-11-16(10-20-22(11)13-5-3-2-4-6-13)21-17(23)14-8-7-12(18)9-15(14)19/h2-10H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKJZCGTGDTTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
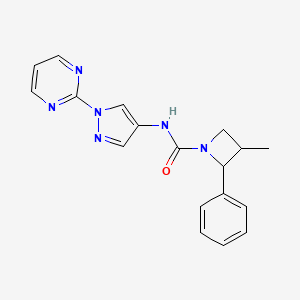
![3-[(3-Methoxyphenyl)sulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663380.png)
![3-[(3,4-Dimethylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7663392.png)
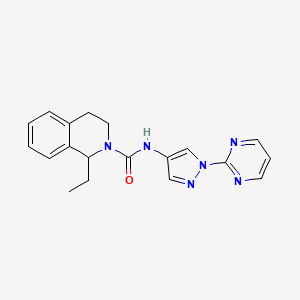
![5-[[[(2R)-1-hydroxy-3-phenylpropan-2-yl]amino]methyl]thiophene-3-carbonitrile](/img/structure/B7663399.png)
![4-Fluoro-3-[[[1-[3-(trifluoromethyl)pyridin-2-yl]pyrazol-3-yl]amino]methyl]benzonitrile](/img/structure/B7663408.png)
![N-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-3-chloro-4-fluoroaniline](/img/structure/B7663416.png)
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)

![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)
![3-[[[1-(2-Chlorophenyl)pyrazol-3-yl]amino]methyl]-4-fluorobenzonitrile](/img/structure/B7663460.png)
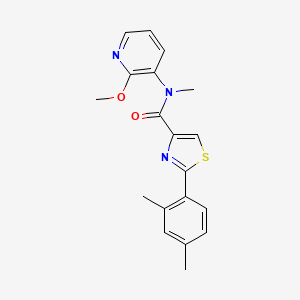
![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
